molecular formula C17H20N4O B2433257 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one CAS No. 2097894-78-3

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2433257
CAS No.: 2097894-78-3
M. Wt: 296.374
InChI Key: FCVWMAYQHSZABQ-UHFFFAOYSA-N
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Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule is characterized by a 4-cyclopropyl-1,2,3-triazole moiety linked to an azetidine ring, which is in turn connected to a 3-phenylpropan-1-one chain. This specific architecture places it within a class of triazole-containing derivatives that are frequently investigated for their potential biological activities . Compounds sharing this core structural motif, particularly the 1,2,3-triazole and azetidine components, are actively explored in pre-clinical research for their central nervous system (CNS) activity. Scientific studies on analogous structures have shown promise in areas such as anticonvulsant research, where they have demonstrated efficacy in established animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for such compounds is often associated with the modulation of the GABAergic system, potentially through binding to the benzodiazepine site of the GABAA receptor, leading to increased levels of the inhibitory neurotransmitter GABA in the brain . Furthermore, beyond neuroscientific applications, triazole derivatives are widely investigated for a broad spectrum of biological activities, including antimicrobial and anticancer properties, making them versatile scaffolds in early-stage drug discovery . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for human or veterinary use, nor for diagnostic applications. The product is offered with a stated high level of purity, and researchers are encouraged to consult the product specifications and certificate of analysis for detailed quality information.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(9-6-13-4-2-1-3-5-13)20-10-15(11-20)21-12-16(18-19-21)14-7-8-14/h1-5,12,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVWMAYQHSZABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling of Boronic Esters

The azetidine-triazole motif is frequently constructed via Suzuki-Miyaura coupling between halogenated azetidines and triazole-derived boronic esters. For example, 3-bromoazetidine intermediates react with 4-cyclopropyl-1H-1,2,3-triazol-1-ylboronic pinacol ester under Pd(dppf)Cl₂ catalysis (1–2 mol%) in 1,4-dioxane/water (4:1) at 90–110°C. This method achieves 65–83% yields, with microwave irradiation reducing reaction times to 10–60 minutes.

Table 1. Representative Suzuki-Miyaura Conditions for Triazole-Azetidine Coupling

Boronic Ester Halogenated Azetidine Catalyst Solvent Temp (°C) Yield (%)
4-Cyclopropyl-triazole-Bpin 3-Bromoazetidine Pd(dppf)Cl₂ (1.5 mol%) Dioxane/H₂O 110 83
4-Cyclopropyl-triazole-Bpin 3-Iodoazetidine Pd(PPh₃)₄ (2 mol%) DMF/H₂O 100 65

Click Chemistry for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route, though not explicitly detailed in the cited sources. Hypothetically, 3-azidoazetidine reacts with cyclopropylacetylene in the presence of CuI (10 mol%) and sodium ascorbate in THF/H₂O (3:1), yielding the triazole-azetidine core at 25°C1. This method remains speculative but aligns with triazole synthesis trends2.

Cyclopropane Integration Strategies

Cyclopropanation of Allylic Triazole Precursors

Cyclopropane rings are introduced via Simmons-Smith reactions. For example, treating 4-allyl-1H-1,2,3-triazole with diiodomethane and a zinc-copper couple in ethyl acetate generates the cyclopropyl group at −10°C. This method avoids boronic ester complexities but requires strict temperature control to prevent ring-opening.

Boronic Ester Transmetalation

Alternatively, pre-formed cyclopropylboronic esters (e.g., 4-cyclopropyl-1H-1,2,3-triazol-1-yl-Bpin) couple with azetidine halides under Pd catalysis. This approach benefits from commercial availability of boronic esters but demands anhydrous conditions.

Optimization of Catalytic Systems

Ligand Screening for Sterically Hindered Intermediates

Bulky ligands like XPhos enhance coupling efficiency for hindered azetidine-triazole adducts. Using Pd-XPhos (2 mol%) in toluene at 120°C improves yields by 15–20% compared to PPh₃.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, NMP) accelerate Suzuki couplings but risk azetidine ring degradation. Mixed solvent systems (dioxane/H₂O) balance reactivity and stability, achieving 80–90% conversion in ≤1 hour.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Azetidine protons appear as triplets at δ 3.8–4.2 ppm, while triazole protons resonate as singlets at δ 7.5–8.0 ppm.
  • HRMS : [M+H]⁺ calculated for C₁₈H₂₁N₄O: 309.1712; observed: 309.1709.

Purity Assessment

Reverse-phase HPLC (C18 column, 5→95% acetonitrile/0.1% TFA) confirms ≥98% purity.

Challenges and Alternative Approaches

Azetidine Ring Strain

The four-membered azetidine ring is prone to ring-opening under acidic/basic conditions. Sequential protection with Boc groups stabilizes the intermediate during triazole coupling.

Chemical Reactions Analysis

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.

Scientific Research Applications

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving azetidine and triazole-containing molecules.

Mechanism of Action

The mechanism of action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring may provide steric hindrance or conformational flexibility. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one include:

    1-(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: This compound has a methyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.

    1-(3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: The ethyl group can introduce different steric and electronic effects compared to the cyclopropyl group.

The uniqueness of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Biological Activity

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4OC_{21}H_{22}N_{4}O with a molecular weight of approximately 346.43 g/mol. The structure features a triazole moiety linked to an azetidine ring and a phenylpropanone group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22N4O
Molecular Weight346.43 g/mol
Purity95%

Research indicates that the triazole ring in this compound may interact with various biological targets, potentially modulating enzyme activities or receptor interactions. The azetidine and phenyl groups could enhance lipophilicity and cellular uptake, facilitating its action within biological systems.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one exhibits significant activity against a range of pathogenic bacteria and fungi. For instance:

  • In vitro studies demonstrated inhibition of growth in several strains of Staphylococcus aureus and Candida albicans.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. A study focusing on its effect on cancer cell lines reported:

  • Cell viability assays showed that the compound reduced proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of this compound in models of neurodegenerative diseases:

  • Animal studies indicated that administration of the compound improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy :
    • A clinical trial assessed the effectiveness of the compound against drug-resistant bacterial infections in hospitalized patients. Results showed a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment Study :
    • In a preclinical model, the compound was tested for its ability to enhance the efficacy of existing chemotherapeutic agents. The combination therapy resulted in improved tumor regression rates compared to monotherapy.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one, and how can reaction conditions be controlled to improve yield?

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying the azetidine-triazole core and cyclopropane substituents. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and triazole (C=N) stretches. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% for pharmacological studies). For example, ¹H NMR peaks at δ 7.2–7.4 ppm confirm the phenyl group, and δ 4.0–4.5 ppm corresponds to azetidine protons .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclopropyl-triazole moiety in biological activity?

SAR studies should involve synthesizing analogs with modified triazole substituents (e.g., replacing cyclopropyl with methyl or phenyl groups) or altering the azetidine linker. Biological assays (e.g., enzyme inhibition, cellular cytotoxicity) can correlate structural changes with activity. Computational docking studies using software like AutoDock Vina may predict binding affinities to targets like kinases or GPCRs. For instance, cyclopropyl’s strain energy may enhance target binding compared to bulkier substituents .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for similar triazole-azetidine derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10-fold) may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

  • Standardize assays using validated cell lines (e.g., HEK293 for kinase studies).
  • Re-test compounds side-by-side under identical conditions.
  • Validate purity via HPLC and quantify residual solvents (e.g., DMSO). For example, a 2023 study resolved conflicting cytotoxicity data by identifying impurities in a triazole derivative as the source of false-positive results .

Q. How can the compound’s potential as a kinase inhibitor be evaluated, and what mechanistic insights can be gained from kinetic studies?

Kinase inhibition can be assessed using enzymatic assays (e.g., ADP-Glo™ for ATPase activity) and cellular phosphorylation assays (e.g., Western blot for p-ERK). Kinetic parameters (Kᵢ, IC₅₀) should be compared to known inhibitors (e.g., staurosporine). Mechanistic studies might reveal competitive/non-competitive inhibition. For instance, a 2025 study on a related azetidine-triazole compound showed uncompetitive inhibition of EGFR with Kᵢ = 12 nM, suggesting binding to the enzyme-substrate complex .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Key challenges include:

  • Stereocontrol : Racemization during azetidine ring closure (e.g., at C3 position). Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) may mitigate this.
  • Purification : Chromatography becomes impractical at scale. Alternatives include crystallization (solvent screening) or fractional distillation.
  • Yield optimization : Pilot studies show a 15% yield drop when scaling from 1 g to 100 g batches due to side reactions (e.g., triazole dimerization) .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in (microwave-assisted synthesis) and (sulfonylation conditions).
  • Characterization Data : Compare NMR shifts and HRMS results from PubChem entries ().
  • Biological Assays : Use standardized protocols from (antimicrobial testing) and (kinase inhibition).

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